molecular formula C10H16N4 B2506535 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole CAS No. 1820575-98-1

4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2506535
CAS No.: 1820575-98-1
M. Wt: 192.266
InChI Key: PLMRNUACEKAMLI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole, is a potent and selective cell-permeable inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK. Its primary research value lies in the chemical biology and oncology fields, where it is used to probe the spindle assembly checkpoint (SAC) function . By inhibiting Mps1, this molecule induces premature anaphase onset and chromosome mis-segregation, leading to aneuploidy and apoptosis in cancer cells. Researchers utilize this compound to investigate SAC mechanisms, genome instability, and to validate Mps1 as a therapeutic target for anticancer drug discovery. Its specific structural features, including the cyclopropyl-triazole core and the (S)-pyrrolidinylmethyl group, contribute to its optimized binding affinity and selectivity profile.

Properties

IUPAC Name

4-cyclopropyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMRNUACEKAMLI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole typically involves the reaction of 5-chloro-1-methyl-4-nitro-1H-imidazole with substituted 4-R-1,2,3-triazoles (R = cyclopropyl or EtOCO). This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar triazole derivatives possess activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of triazole derivatives in vitro against several bacterial strains. The results indicated that compounds with structural similarities to 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole exhibited varying degrees of inhibition, with some showing potent activity against resistant strains .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis. Research indicates that certain triazole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Study: Anticancer Activity

In a comparative study, triazole derivatives were tested against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results showed that compounds structurally related to this compound had significant antiproliferative effects, with IC50 values indicating effective concentration levels for inhibiting cell growth .

Other Potential Applications

Beyond antibacterial and anticancer activities, this compound may have applications in:

  • Drug Delivery Systems : Its chemical structure allows for modifications that can enhance drug solubility and bioavailability.
  • VHL Inhibitors : Recent patents have explored its use as a von Hippel-Lindau (VHL) inhibitor for treating conditions like anemia and certain cancers .

Summary Table of Applications

Application AreaActivity TypeNotable Findings
AntibacterialBroad-spectrum activityEffective against MRSA and E. coli
AnticancerInhibition of cell growthSignificant effects on HeLa and A549 cell lines
Drug Delivery SystemsEnhanced solubilityPotential for improved bioavailability
VHL InhibitionCancer treatmentTargeting pathways related to anemia and cancers

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Positional Isomerism in Triazole Derivatives

Example Compounds from Patent EP 2022/06 (Examples #35 and #35.1):
These compounds, 1-((1S,2R,4S)-4-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine and its 5-cyclopropyl isomer, differ in triazole type (1,2,4-triazole vs. the target’s 1,2,3-triazole) and substituent positions. Key distinctions include:

  • Substituent Position: The cyclopropyl group is attached at position 3 or 5 of the 1,2,4-triazole, whereas the target compound’s cyclopropyl is at position 4 of the 1,2,3-triazole.
  • Backbone Complexity: The patent compounds incorporate a fused pyrrolo-triazolopyrazine system and an ethylcyclopentyl group, suggesting enhanced rigidity and steric bulk compared to the target compound’s simpler pyrrolidinylmethyl linkage .

Table 1: Comparison of Triazole Derivatives

Feature Target Compound Patent Examples #35/35.1
Triazole Type 1,2,3-Triazole 1,2,4-Triazole
Cyclopropyl Position Position 4 Position 3 or 5 (1,2,4-triazole)
Key Backbone Pyrrolidinylmethyl Ethylcyclopentyl + Fused Rings
Stereochemical Complexity (2S)-Pyrrolidine (1S,2R,4S)-Cyclopentane

Pyrrolidine-Modified Triazoles

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole ():
This compound shares a pyrrolidine substituent but differs in:

  • Triazole Type: 1,2,4-triazole vs. 1,2,3-triazole.
  • Substituents: A methoxy group at the 4-position of pyrrolidine vs. the target’s unmodified (2S)-pyrrolidinylmethyl group.
  • Applications: Highlighted for pharmaceutical and agrochemical uses, suggesting that pyrrolidine modifications enhance bioactivity. The methoxy group may improve metabolic stability or solubility compared to the target compound’s cyclopropyl-pyrrolidine system .

Sugar-Modified Triazoles ()

The compound 4-cyclopropyl-1-(6-deoxy-1,3,6-tri-O-iso-propylidene-α-D-glucofuranosyl)-1H-1,2,3-triazole replaces the pyrrolidinylmethyl group with a glucofuranosyl moiety. Key contrasts include:

  • Solubility: The hydrophilic sugar group likely increases aqueous solubility, whereas the target compound’s pyrrolidine may favor membrane permeability.
  • Stereochemistry: The glucofuranosyl group introduces multiple chiral centers, complicating synthesis compared to the target’s simpler (2S)-pyrrolidine.
  • Crystallography Data: The structure was resolved using SHELXL (R factor = 0.042), underscoring the role of crystallographic tools in analyzing such compounds .

Biological Activity

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole (CAS Number: 1820575-99-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H18_{18}Cl2_{2}N4_{4}
  • Molecular Weight : 265.18 g/mol
  • CAS Number : 1820575-99-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to inhibition of growth in various pathogens.

2. Anti-inflammatory Effects

Studies have indicated that compounds within the triazole class can modulate inflammatory responses. For instance, a study evaluating similar triazole derivatives demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

CytokineControl LevelCompound Effect (%)
TNF-α10044–60
IL-6Not specifiedSignificant reduction

The mechanisms through which this compound exerts its biological effects are likely multifactorial:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Cytokine Modulation : By influencing cytokine release, this compound may help regulate immune responses.

Case Studies

A notable study examined the biological activity of several triazole derivatives similar to the compound . The findings indicated that certain structural modifications could enhance both antimicrobial and anti-inflammatory activities .

Case Study Summary:

CompoundActivity TypeObserved Effect
Compound AAntimicrobialEffective against E. coli
Compound BAnti-inflammatoryReduced TNF-α by 50%
Compound CAnticancerInduced apoptosis in cancer cells

Q & A

Q. What are the key synthetic strategies for preparing 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole, and what intermediates are critical?

Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

Preparation of the alkyne precursor : Cyclopropylacetylene derivatives are synthesized via Sonogashira coupling or cyclopropanation.

Azide formation : The (2S)-pyrrolidin-2-ylmethyl group is functionalized with an azide via nucleophilic substitution or diazotransfer.

CuAAC reaction : The azide and alkyne are reacted under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to yield the 1,2,3-triazole.
Critical intermediates include the azide-functionalized pyrrolidine and cyclopropylacetylene. Reaction optimization (e.g., solvent, temperature) is essential for regioselectivity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The cyclopropyl proton signals (δ ~0.5–2.0 ppm) and pyrrolidine methylene protons (δ ~2.5–3.5 ppm) are diagnostic .
  • X-ray Crystallography : SHELXL is used for structure refinement. For example, orthorhombic crystals (space group P212₁₂₁) with unit cell parameters a = 8.59 Å, b = 8.72 Å, c = 20.74 Å have been reported for similar triazoles. WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids .

Q. What are the primary biological targets or activities associated with this compound?

Methodological Answer: The compound’s pyrrolidine-triazole scaffold suggests potential as a:

  • Kinase inhibitor : Molecular docking studies predict binding to ATP pockets via hydrogen bonding with the triazole nitrogen.
  • Antimicrobial agent : Analogous triazole-pyrrolidine hybrids show activity against Gram-positive bacteria (MIC ~2–8 µg/mL).
    Validation requires in vitro assays (e.g., broth microdilution for antimicrobial testing) and ADME analysis .

Advanced Research Questions

Q. How can regioselectivity in the CuAAC reaction be optimized for this compound?

Methodological Answer: Regioselectivity (1,4- vs. 1,5-triazole) depends on:

  • Catalyst system : Cu(I) sources (e.g., CuBr) favor 1,4-selectivity, while Ru catalysts shift to 1,5.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance 1,4-product formation.
  • Temperature : Lower temperatures (25–50°C) reduce side reactions. Monitor via TLC and LC-MS for real-time analysis .

Q. How should researchers address crystallographic disorder in the pyrrolidine moiety during structural analysis?

Methodological Answer: Disorder in the pyrrolidine ring is resolved using:

  • Multi-conformer refinement : SHELXL allows partial occupancy modeling.
  • Restraints : Apply geometric restraints (e.g., bond lengths, angles) based on similar structures.
  • Twinned data handling : Use the TWIN command in SHELXL for non-merohedral twinning. Validation with R₁ < 0.05 and wR₂ < 0.15 ensures accuracy .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust protonation states (e.g., pyrrolidine’s pKa ~10) and solvation models.
  • Validate with mutagenesis : For enzyme targets, substitute key residues (e.g., Asp86 in kinases) to test binding hypotheses.
  • Physicochemical profiling : Measure logP (e.g., ~1.5–2.5 for similar compounds) to assess membrane permeability mismatches .

Q. What strategies are effective for designing analogues with improved metabolic stability?

Methodological Answer:

  • Isosteric replacement : Substitute the cyclopropyl group with trifluoromethyl (Δ logD ~+0.3) to reduce CYP450 metabolism.
  • Steric shielding : Introduce methyl groups to the pyrrolidine ring (e.g., 3-methylpyrrolidine) to block oxidation.
  • Prodrug approaches : Esterify the triazole nitrogen to enhance oral bioavailability. Validate stability in simulated gastric fluid (pH 2.0) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH stability : Use HPLC to monitor degradation in buffers (pH 1–13). The compound is stable at pH 4–8 but hydrolyzes rapidly in strong acid/base.
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at −20°C under argon for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.